molecular formula C14H13BrO3 B12627976 1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- CAS No. 919079-29-1

1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)-

Cat. No.: B12627976
CAS No.: 919079-29-1
M. Wt: 309.15 g/mol
InChI Key: JYKQHGGABOTDAL-UHFFFAOYSA-N
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Description

1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- is an organic compound with the molecular formula C14H13BrO3 It is a derivative of naphthalenol, featuring bromine, methoxy, and propenyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- typically involves multiple steps, starting from naphthalenol. The process includes bromination, methoxylation, and propenyloxylation reactions. Each step requires specific reagents and conditions:

    Bromination: Naphthalenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

    Methoxylation: The brominated naphthalenol undergoes a reaction with methanol in the presence of a base to introduce the methoxy group.

    Propenyloxylation: Finally, the methoxylated compound reacts with propenyl alcohol under acidic or basic conditions to attach the propenyloxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the bromine or methoxy groups, leading to different products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution with amines can produce amino derivatives.

Scientific Research Applications

1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenol, 1,2,3,4-tetrahydro-8-methoxy-: This compound shares the methoxy group but lacks the bromine and propenyloxy substituents.

    4-Bromo-1-naphthol: Similar in having a bromine and hydroxyl group but lacks the methoxy and propenyloxy groups.

Uniqueness

1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

919079-29-1

Molecular Formula

C14H13BrO3

Molecular Weight

309.15 g/mol

IUPAC Name

3-bromo-8-methoxy-4-prop-2-enoxynaphthalen-1-ol

InChI

InChI=1S/C14H13BrO3/c1-3-7-18-14-9-5-4-6-12(17-2)13(9)11(16)8-10(14)15/h3-6,8,16H,1,7H2,2H3

InChI Key

JYKQHGGABOTDAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CC(=C2OCC=C)Br)O

Origin of Product

United States

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